molecular formula C14H12N4S B4837741 5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4837741
M. Wt: 268.34 g/mol
InChI Key: CEGDQYNMCPCKAK-UHFFFAOYSA-N
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Description

5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with pyridine-3-carboxylic acid, followed by cyclization with carbon disulfide and subsequent reduction to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazole-3-thiol: Lacks the benzyl and pyridine groups, resulting in different biological activities.

    5-benzyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the pyridine ring.

    4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the benzyl group.

Uniqueness

The presence of both benzyl and pyridine groups in 5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol contributes to its unique chemical and biological properties. These groups can enhance its binding affinity to specific molecular targets and improve its solubility and stability.

Properties

IUPAC Name

3-benzyl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(9-11-5-2-1-3-6-11)18(14)12-7-4-8-15-10-12/h1-8,10H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGDQYNMCPCKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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Reactant of Route 6
5-benzyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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